(R)-Methyl 1-methyl-2-oxocyclopentanecarboxylate
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Overview
Description
®-Methyl 1-methyl-2-oxocyclopentanecarboxylate is a chemical compound with the molecular formula C8H12O3. It is an ester derivative of cyclopentanecarboxylic acid, featuring a methyl group and an oxo group on the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 1-methyl-2-oxocyclopentanecarboxylate typically involves the esterification of 1-methyl-2-oxocyclopentanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
1-methyl-2-oxocyclopentanecarboxylic acid+methanolacid catalyst(R)-Methyl 1-methyl-2-oxocyclopentanecarboxylate+water
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 1-methyl-2-oxocyclopentanecarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonic acid resins, can facilitate the esterification reaction while minimizing side reactions. Additionally, the reaction conditions, such as temperature and pressure, are optimized to achieve high conversion rates and product purity.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 1-methyl-2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Amides or different ester derivatives.
Scientific Research Applications
®-Methyl 1-methyl-2-oxocyclopentanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the synthesis of potential drug candidates with therapeutic properties.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-Methyl 1-methyl-2-oxocyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical reactions. The oxo group can also interact with nucleophiles, leading to the formation of new chemical bonds and products.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxocyclopentanecarboxylate: Lacks the methyl group on the cyclopentane ring.
Ethyl 1-methyl-2-oxocyclopentanecarboxylate: Has an ethyl ester group instead of a methyl ester group.
Cyclopentanecarboxylic acid derivatives: Various derivatives with different substituents on the cyclopentane ring.
Uniqueness
®-Methyl 1-methyl-2-oxocyclopentanecarboxylate is unique due to the presence of both a methyl group and an oxo group on the cyclopentane ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
methyl (1R)-1-methyl-2-oxocyclopentane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-8(7(10)11-2)5-3-4-6(8)9/h3-5H2,1-2H3/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHZMYGNHVTEFA-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1=O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCC1=O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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